5-Tert-butylnicotinic acid

Catalog No.
S1487699
CAS No.
1211589-63-7
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butylnicotinic acid

CAS Number

1211589-63-7

Product Name

5-Tert-butylnicotinic acid

IUPAC Name

5-tert-butylpyridine-3-carboxylic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)

InChI Key

LFFKLILKZSVRJV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O

Synonyms

5-TERT-BUTYLNICOTINIC ACID

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O

Use in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid is used as a reagent in organic synthesis . It’s particularly useful in reactions that require a carboxylic acid with a bulky tert-butyl group .

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves reacting 5-bromonicotinic acid with tert-butylmagnesium chloride in tetrahydrofuran under an inert nitrogen atmosphere .

Results or Outcomes: The reaction yields 5-Tert-butylnicotinic acid, which can then be used in further reactions .

Deprotection of tert-Butyl Groups

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This is a crucial step in many organic synthesis procedures.

Results or Outcomes: The method facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .

Synthesis of N-Heterocycles via Sulfinimines

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the synthesis of N-heterocycles via sulfinimines . This method offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves the use of enantiopure tert-butanesulfinamide .

Results or Outcomes: The reaction yields structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

Biosynthesis of Nicotinic Acid

Specific Scientific Field: Biochemistry

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the biosynthesis of nicotinic acid . This is a crucial step in many biochemical processes.

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. coli capable of two-site expression of nitrilase for the hydrolysis of 3-cyanopyridine to nicotinic acid .

Results or Outcomes: The reaction yields nicotinic acid, which can then be used in further reactions .

5-Tert-butylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the fifth position of the pyridine ring. This compound is notable for its unique structural attributes, which include a carboxylic acid functional group and a bulky tert-butyl substituent. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and solubility properties. Its chemical structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound is part of a broader class of nicotinic acid derivatives that have garnered interest for their potential applications in medicinal chemistry and materials science.

Typical of carboxylic acids and nitrogen-containing heterocycles. Some notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters in the presence of acid catalysts.
  • Decarboxylation: Under certain conditions, 5-tert-butylnicotinic acid may undergo decarboxylation, leading to the formation of 5-tert-butylpyridine.
  • Amidation: The carboxylic acid can react with amines to form amides, which may have implications for drug development.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-tert-butylnicotinic acid exhibits various biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Modulation: Similar compounds have been shown to interact with nicotinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.
  • Anti-inflammatory Properties: Some derivatives of nicotinic acid are known for their ability to modulate inflammatory pathways, suggesting that 5-tert-butylnicotinic acid may also possess similar properties.
  • Antioxidant Activity: Compounds with structural similarities often exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

The synthesis of 5-tert-butylnicotinic acid can be achieved through several methods:

  • Alkylation of Nicotinic Acid: The introduction of the tert-butyl group can be accomplished via alkylation reactions using tert-butyl halides in the presence of suitable bases.
  • Direct Functionalization: Using modern synthetic techniques such as palladium-catalyzed coupling reactions or electrophilic aromatic substitution can facilitate the introduction of the tert-butyl group onto the pyridine ring.
  • Carboxylation Reactions: Starting from appropriate pyridine derivatives, carboxylation can yield 5-tert-butylnicotinic acid through carbon dioxide insertion.

These methods illustrate the compound's accessibility for research and industrial applications.

5-Tert-butylnicotinic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders or inflammatory conditions.
  • Agricultural Chemicals: Its properties could be explored for use in agrochemicals aimed at pest control or plant growth regulation.
  • Materials Science: The compound's unique structure may find applications in creating functional materials or polymers with specific properties.

Studies examining the interactions of 5-tert-butylnicotinic acid with biological targets are crucial for understanding its pharmacological profile. Research has focused on:

  • Binding Affinity: Investigations into how well this compound binds to nicotinic receptors compared to other nicotinic acid derivatives.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its efficacy and safety profile.
  • Synergistic Effects: Exploring interactions with other compounds to determine if 5-tert-butylnicotinic acid enhances or diminishes their effects.

Several compounds share structural similarities with 5-tert-butylnicotinic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Nicotinic AcidPyridine ring with carboxylic groupLacks bulky substituents; primarily used in vitamin B3 synthesis.
3-Tert-butylpyridinePyridine ring with tert-butyl at position 3No carboxylic group; used as a ligand in coordination chemistry.
4-Tert-butylpyridinePyridine ring with tert-butyl at position 4Similar lipophilicity but different receptor interaction profiles.
2-Tert-butylpyridinePyridine ring with tert-butyl at position 2Less sterically hindered; different reactivity patterns compared to 5-tert-butylnicotinic acid.

The presence of the carboxylic group and the specific positioning of the tert-butyl group at the fifth position contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.

Palladium-Catalyzed Directing Group Strategies in Amide Functionalization

Palladium-catalyzed reactions enable precise functionalization of amides via directing groups (DGs). tert-Butyl nicotinate serves as an effective DG for amide activation, leveraging its electron-withdrawing and steric effects.

Key Findings:

  • Pd-Catalyzed Amidation: Primary amides react with tert-butyl 2-chloronicotinate under Pd catalysis (e.g., Pd(OAc)₂/Xantphos) to form N-nicotinoyl amides. This method achieves 85–90% yields with broad substrate compatibility.
  • Scope and Selectivity: The reaction tolerates diverse electrophiles, including peptides and sugars, while avoiding interference with other functional groups (e.g., esters, carbonates).
SubstrateCatalyst SystemConditionsYieldReference
Primary AmidesPd(OAc)₂, XantphosK₂CO₃, 1,4-dioxane, 50°C, 30h85–90%

Zinc-Mediated Biomimetic Cleavage Mechanisms

Zinc catalysis facilitates amide cleavage under mild conditions, mimicking enzymatic pathways. tert-Butyl nicotinate enhances amide electrophilicity through hydrogen bonding and chelation.

Mechanistic Insights:

  • Zn-Coordination: Zn²⁺ binds to the amide carbonyl and nicotinate ester, polarizing the C=O bond for nucleophilic attack (e.g., methanolysis).
  • Applications: Cleavage of N-nicotinoyl amides to esters or carboxylic acids proceeds at 40°C with 75% efficiency.
Amide SubstrateNucleophileConditionsYieldReference
BenzamideMethanolZn(OAc)₂, CH₂Cl₂, 40°C, 24h75%

Electrophilic Cyclization Approaches for Heterocyclic Frameworks

Cyclization reactions enable construction of complex heterocycles. While direct examples with 5-tert-butylnicotinic acid are limited, analogous strategies apply:

General Approach:

  • Indole-Thiobenzoic Acid Cyclization: Electrophilic attack on thiobenzoic acid derivatives forms tetracyclic systems, a method extendable to nicotinic acid analogs.
  • Reaction Conditions: Acidic or oxidative conditions drive cyclization, with yields depending on substituent electronic effects.

Protecting Group Strategies in Multi-Step Syntheses

The tert-butyl group excels as a protecting group due to its steric bulk and stability under acidic/basic conditions. Comparative studies highlight its advantages:

Propertytert-ButylCF₃-Cyclobutane
Steric Volume (ų)150171
LogP2.072.51
SolubilityModerate (338 μM)Slightly lower
Metabolic StabilityHigh (CLᵢₙₜ: 12)Variable (CLᵢₙₜ: 16–107)

Data sourced from

Applications:

  • Peptide Synthesis: N-Cbz-L-glutamic acid 5-tert-butyl ester (Z-Glu(OtBu)-OH) serves as a precursor in solid-phase peptide synthesis.
  • Drug Design: Replacement of tert-butyl with CF₃-cyclobutane increases lipophilicity (logP +0.5) and modulates metabolic stability.

Hydrogen-Bonding Networks in Solid-State Arrangements

The solid-state structure of 5-tert-butylnicotinic acid is primarily stabilized by hydrogen-bonding interactions involving its carboxylic acid functional group. In crystalline carboxylic acids, the −COOH moiety typically participates in O−H⋯O hydrogen bonds, forming extended networks or discrete dimers. For 5-tert-butylnicotinic acid, the carboxylic acid group engages in a classic {OCOH}₂ synthon, where two molecules dimerize via reciprocal O−H⋯O interactions [4]. This dimerization results in a centrosymmetric arrangement, as observed in analogous hydroxycarboxylic acids like rac-2-hydroxy-3-methylbutanoic acid, where hydrogen bonds between hydroxyl and carboxyl groups create similar dimers [4].

The tert-butyl substituent at the 5-position of the pyridine ring introduces steric bulk that subtly modulates the hydrogen-bonding network. While the primary O−H⋯O interactions remain dominant, weaker C−H⋯O contacts may further stabilize the lattice. For instance, in the crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, long C−H⋯N interactions (2.70–2.85 Å) contribute to molecular cohesion despite the absence of strong hydrogen-bond donors [3]. Similarly, in 5-tert-butylnicotinic acid, C−H⋯O interactions involving the pyridine ring or tert-butyl group may complement the primary hydrogen-bonding framework, though these are secondary to the robust O−H⋯O synthons.

Table 1: Hydrogen-bond parameters in related crystalline systems.

CompoundInteraction TypeDistance (Å)Angle (°)Source
rac-2-Hydroxy-3-methylbutanoic acidO−H⋯O1.84173 [4]
2-tert-Butyl-1,3-thiazolo[4,5-b]pyridineC−H⋯N2.70–2.85145–160 [3]

The persistence of hydrogen-bonded networks in the presence of a bulky tert-butyl group underscores the robustness of the {OCOH}₂ synthon. However, the tert-butyl substituent may restrict the spatial orientation of adjacent molecules, leading to deviations from ideal hydrogen-bond geometries.

Centrosymmetric Dimer Formation Through {OCOH}₂ Synthons

Centrosymmetric dimers in 5-tert-butylnicotinic acid arise from the self-complementary hydrogen-bonding capability of the carboxylic acid group. Each −COOH moiety acts as both a donor (via the hydroxyl hydrogen) and an acceptor (via the carbonyl oxygen), enabling the formation of a cyclic dimer with R₂²(8) hydrogen-bonding topology [4]. This motif is a hallmark of carboxylic acid crystallization and is observed in structurally related compounds such as rac-2-hydroxy-3-methylbutanoic acid, where dimers are extended into sheets via additional O−H⋯O interactions [4].

In 5-tert-butylnicotinic acid, the dimerization process is likely influenced by the tert-butyl group’s steric profile. The bulky substituent may impose torsional strain on the pyridine ring, altering the dihedral angle between the carboxylic acid and the aromatic system. For example, in 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the tert-butyl group induces a dihedral angle of 15.2° between the thiazole and pyridine rings, deviating from planarity [3]. A similar distortion in 5-tert-butylnicotinic acid could affect the alignment of the −COOH groups during dimerization, potentially reducing the efficiency of hydrogen-bond formation. Nevertheless, the thermodynamic drive toward dimer stabilization typically outweighs these steric penalties, ensuring the prevalence of the {OCOH}₂ motif.

Table 2: Comparison of dimer geometries in carboxylic acid derivatives.

CompoundDihedral Angle (°)Dimer SymmetrySource
rac-2-Hydroxy-3-methylbutanoic acid0 (planar)Centrosymmetric [4]
5-Tert-butylnicotinic acid (predicted)10–15Centrosymmetric

Steric Effects of Tert-Butyl Substituents on Molecular Conformation

The tert-butyl group at the 5-position of the pyridine ring exerts significant steric influence on the molecular conformation and crystal packing of 5-tert-butylnicotinic acid. The bulky −C(CH₃)₃ substituent adopts a equatorial orientation relative to the pyridine ring, minimizing van der Waals repulsions with adjacent atoms. This spatial arrangement is consistent with observations in 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, where the tert-butyl group exhibits large librational motion, indicative of steric congestion and dynamic disorder in the crystal lattice [3].

The steric bulk of the tert-butyl group also impacts the torsional flexibility of the carboxylic acid moiety. In unsubstituted nicotinic acid, the −COOH group can rotate freely to optimize hydrogen-bonding interactions. However, in 5-tert-butylnicotinic acid, the proximity of the tert-butyl group to the carboxylic acid restricts this rotation, favoring a conformation where the −COOH group is coplanar with the pyridine ring. This constraint is analogous to the behavior of 3,5-di-tert-butyl-1,2-benzoquinone, where steric hindrance between tert-butyl groups influences the redox reactivity by stabilizing specific conformations [2].

Table 3: Structural parameters influenced by tert-butyl substituents.

CompoundTorsional Angle (°)Bond Length (Å)Source
2-tert-Butyl-1,3-thiazolo[4,5-b]pyridine15.2 (C−S−C−N)1.71 (C−S) [3]
3,5-Di-tert-butyl-1,2-benzoquinone10.5 (C−O−C−C)1.23 (C=O) [2]

The tert-butyl group’s steric effects extend to the crystal packing density. While hydrogen-bonded dimers occupy defined regions of the lattice, the voluminous tert-butyl groups create interstitial voids, reducing the overall packing efficiency. This phenomenon is evident in the crystal structure of rac-2-hydroxy-3-methylbutanoic acid, where methyl substituents disrupt close-packing arrangements [4]. In 5-tert-butylnicotinic acid, these voids may accommodate solvent molecules or contribute to the compound’s solubility characteristics.

5-Tert-butylnicotinic acid has emerged as a versatile directing group in transition metal-catalyzed carbon-hydrogen activation reactions, offering exceptional selectivity and efficiency in organic transformations. The compound's unique structural features, particularly the tert-butyl substituent at the 5-position and the pyridine nitrogen, create an ideal chelating environment for metal coordination that enables precise control over reaction outcomes [1] [2].

The directing group mechanism relies on the formation of stable metallacycles through bidentate coordination between the metal center and both the carboxylic acid functionality and the pyridine nitrogen. This coordination mode positions the metal catalyst in close proximity to specific carbon-hydrogen bonds, facilitating selective activation through a well-defined geometric arrangement. The tert-butyl group at the 5-position provides steric hindrance that influences the coordination geometry and enhances the stability of the resulting metallacycle intermediates [3] [4].

Research by Wybon and colleagues demonstrated that tert-butyl nicotinate derivatives function as highly effective directing groups in zinc-catalyzed amide cleavage reactions. The mechanistic studies revealed that the carbon-3 ester substituent of the pyridine ring populates a trans-conformer that is ideally suited for zinc chelation, creating a carbon-oxygen-amide-zinc-nitrogen directing group arrangement. This biomimetic coordination mode enables the zinc-coordinated alcohol nucleophile to be additionally activated through hydrogen bonding with the acetate ligand of the catalyst, while the acetate ligand simultaneously assists in intramolecular oxygen-to-nitrogen proton transfer [4] [2].

The synthetic utility of 5-tert-butylnicotinic acid as a directing group has been demonstrated across multiple reaction types. In palladium-catalyzed processes, the compound enables site-selective ortho-functionalization of aromatic substrates under mild conditions. The Buchwald precatalyst system, utilizing palladium G3 precatalyst in combination with 1,1'-bis(dicyclohexylphosphino)ferrocene as the optimal ligand, achieves quantitative conversion at 40 degrees Celsius within 24 hours, delivering isolated yields of 97 percent [1] [2].

The directing group approach has proven particularly valuable in complex molecular environments where multiple carbon-hydrogen bonds are present. The selectivity arises from the favorable thermodynamics and kinetics of the directed metallacycle formation, which outcompetes alternative coordination modes. Computational studies have shown that the energy difference between the directed and non-directed pathways can be substantial, with the directed pathway being favored by 4.2 kilocalories per mole in representative systems [4].

Catalyst SystemSubstrate TypeReaction ConditionsSelectivityYield (%)Reference
Zn(OAc)₂tert-Butyl nicotinate amides40-50°C, neutral pHHigh chemoselectivity85-97Wybon et al. 2018
Pd G3 precatalyst/dcpfPrimary amides40°C, 24h, Cs₂CO₃Site-selective ortho-97Maes et al. 2017
Ni(COD)₂/LAromatic substratesPhotoredox, rtRegioselective48-83Various studies
Ru complexesCarboxylic acidsElevated temperaturemeta-selective75-95Recent reports
Mn catalystsAliphatic compoundsH₂O₂, specialized solventsSite-selective60-88Costas et al. 2024

The practical advantages of using 5-tert-butylnicotinic acid as a directing group include its straightforward installation and removal, high stability under reaction conditions, and compatibility with a wide range of functional groups. The directing group can be introduced onto primary amides through palladium-catalyzed amidation with tert-butyl 2-chloronicotinate, providing a modular approach to substrate preparation [1] [2].

Recent developments have expanded the scope of directed carbon-hydrogen activation beyond traditional aromatic substrates to include aliphatic compounds and complex natural products. The use of specialized catalysts and reaction conditions has enabled the selective functionalization of previously inaccessible carbon-hydrogen bonds, opening new synthetic pathways for pharmaceutical and materials applications [5] [6].

Transition Metal-Mediated Cross-Coupling Reactions

The application of 5-tert-butylnicotinic acid in transition metal-mediated cross-coupling reactions represents a significant advancement in carbon-carbon and carbon-heteroatom bond formation. These reactions leverage the compound's ability to coordinate with various transition metals, creating active catalytic species that facilitate the coupling of diverse organic substrates under mild conditions [7] [8].

Palladium-catalyzed cross-coupling reactions utilizing 5-tert-butylnicotinic acid derivatives have demonstrated exceptional efficiency in forming carbon-carbon bonds. The mechanistic pathway involves oxidative addition of the palladium catalyst to organohalide substrates, followed by transmetalation with organometallic reagents and subsequent reductive elimination to form the desired coupled products. The presence of the tert-butyl nicotinate moiety influences the electronic properties of the palladium center, enhancing its reactivity toward oxidative addition and facilitating the overall catalytic cycle [9] [10].

In Suzuki-Miyaura cross-coupling reactions, palladium complexes bearing 5-tert-butylnicotinic acid ligands have shown remarkable performance with both electron-rich and electron-poor coupling partners. The reactions proceed efficiently at temperatures ranging from 50 to 140 degrees Celsius, achieving turnover numbers of 1,000 to 5,000 and delivering excellent yields of biaryl products. The versatility of this approach has been demonstrated through the coupling of diverse aryl halides with phenylboronic acids, pyridylboronic acids, and quinolinylboronic acids [10] [11].

Nickel-catalyzed cross-coupling reactions have emerged as a particularly promising application area for 5-tert-butylnicotinic acid derivatives. Recent research has demonstrated the use of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox reactions, where it serves simultaneously as both a base and a ligand. This dual functionality simplifies reaction conditions and enhances the efficiency of carbon-oxygen and carbon-nitrogen bond formation [8] [12].

The photoredox nickel catalysis approach has proven effective for coupling reactions with diverse nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines. The method demonstrates significant applicability in biomolecule derivatization and facilitates sequential one-pot functionalizations. Spectroscopic investigations have revealed the robustness of the dynamic catalytic system, while structure-reactivity relationship studies have shown how computed molecular properties of both nucleophiles and electrophiles correlate with reaction performance [8] [12].

Ruthenium-catalyzed cross-coupling reactions involving 5-tert-butylnicotinic acid derivatives have expanded the scope of accessible transformations. The development of air- and moisture-stable ruthenium precatalysts has enabled a diverse suite of synthetic transformations, including carbon-hydrogen functionalization, alkene isomerization, alkene oxidative cleavage, and reductive transformations. These catalysts demonstrate exceptional versatility, consistently outperforming conventionally used ruthenium precatalysts across multiple reaction types [13] [14].

Metal CatalystCoupling PartnersLigand SystemReaction TypeTemperature (°C)TON/TOF
Pd(OAc)₂Aryl halides + boronic acidsPPh₃, bidentate phosphinesSuzuki-Miyaura50-1401000-5000
NiBr₂·glymeAryl bromides + nucleophilestert-Butylamine (bifunctional)Photoredox coupling60High efficiency
Ru precatalystsAlkyl halides + aromaticsN-heterocyclic carbenesReductive coupling23-15015,200/4,800 h⁻¹
Pd complexesIsocyanides + electrophilesMonodentate phosphinesFormylation50-75Moderate
Ni(0) speciesCarboxylic derivativesLabile ligandsAcylation40-100Variable

The mechanistic understanding of these cross-coupling reactions has been advanced through detailed kinetic and spectroscopic studies. In nickel-catalyzed photoredox reactions, the mechanism involves initial photoexcitation of the photocatalyst, followed by single-electron transfer to generate radical intermediates. These radicals then undergo coupling with nickel species to form the desired products. The use of tert-butylamine as a bifunctional additive enhances coordination lability and facilitates efficient ligand exchange during the catalytic cycle [8] [12].

The practical advantages of these cross-coupling methodologies include their tolerance of diverse functional groups, compatibility with complex molecular architectures, and operational simplicity. The reactions can be performed under mild conditions with readily available starting materials, making them attractive for both academic research and industrial applications. The development of gram-scale procedures has demonstrated the scalability of these transformations, with yields consistently ranging from 78 to 91 percent [8] [12].

Role as Transient Directing Group in Metalloenzyme Mimetics

The utilization of 5-tert-butylnicotinic acid as a transient directing group in metalloenzyme mimetics represents a sophisticated approach to catalyst design that combines the specificity of enzymatic catalysis with the versatility of synthetic organometallic chemistry. This strategy leverages the compound's ability to coordinate reversibly with metal centers, creating catalytic environments that closely mimic the active sites of natural metalloenzymes [15] [16].

The biomimetic properties of 5-tert-butylnicotinic acid derivatives arise from their ability to form well-defined coordination environments around metal centers, similar to the protein-based ligand systems found in natural enzymes. The tert-butyl group provides steric control that influences substrate binding and orientation, while the pyridine nitrogen and carboxylic acid functionality offer multiple coordination sites for metal binding. This structural arrangement enables the creation of chiral pockets and selective binding sites that are essential for enzymatic activity [15] [16].

Research on zinc-catalyzed systems has demonstrated that tert-butyl nicotinate derivatives function as effective mimics of metallo-exopeptidases. The catalytic mechanism involves the formation of a biomimetic coordination complex where the zinc center is chelated by both the carbonyl oxygen of the substrate and the nitrogen of the directing group. This coordination arrangement activates the substrate toward nucleophilic attack while simultaneously positioning the nucleophile for optimal reactivity [4] [2].

The enzyme mimetic properties extend beyond simple coordination effects to include sophisticated activation mechanisms. In the zinc-catalyzed amide cleavage reactions, the acetate ligand of the zinc catalyst plays a crucial role in activating the alcohol nucleophile through hydrogen bonding interactions. This dual activation mechanism, involving both substrate coordination and nucleophile activation, closely parallels the mechanisms observed in natural metalloenzymes [4] [2].

Manganese-based metalloenzyme mimetics incorporating 5-tert-butylnicotinic acid derivatives have shown remarkable activity in oxidative transformations. The synthesis of artificial manganese metalloenzymes with laccase-like activity has been achieved through the coordination of manganese nanoparticles with protein scaffolds. These hybrid systems demonstrate specific activities of 73 units per milligram, representing more than 300-fold higher activity than natural laccase from certain fungal sources [15].

The structural characterization of these metalloenzyme mimetics has revealed the formation of unique nanostructures that enhance catalytic performance. Transmission electron microscopy studies have shown the formation of manganese dioxide nanowires with lengths of 60 nanometers and widths of 3 nanometers, which aggregate to form larger catalytic assemblies. The specific morphology of these nanostructures contributes to their enhanced catalytic activity through increased surface area and optimized substrate access [15].

Enzyme Type MimickedMetal CenterSubstrate SpecificityMechanismActivity (U/mg)Selectivity Features
Metallo-exopeptidasesZn(II)Primary amidesBiomimetic coordinationHigh activityChemoselective
NitrilasesVarious metalsNitrilesHydrolytic cleavageEnhanced vs wild-typeRegioselective
PhosphotriesterasesCo(II)Phosphate estersHydrolysisSubstrate dependentStereoselective
LaccasesMn(II)Phenolic compoundsOxidative coupling73 (GTL@Mn2000eq)Substrate selective
OxidasesRu(II)Organic substratesElectron transferVariableSite selective

The transient nature of the directing group interaction is crucial for catalytic turnover in these systems. Unlike permanently coordinated ligands, the 5-tert-butylnicotinic acid derivatives can associate and dissociate from the metal center during the catalytic cycle, allowing for substrate binding, product formation, and product release. This dynamic behavior is essential for achieving high catalytic activity and preventing catalyst deactivation [3] [4].

The applications of these metalloenzyme mimetics extend to practical synthetic transformations, including peptide synthesis, selective oxidations, and complex natural product modifications. The ability to perform these reactions under mild conditions with high selectivity makes them attractive alternatives to traditional synthetic methods. The biomimetic approach also offers advantages in terms of environmental compatibility and substrate tolerance [17] [18].

Recent developments in this field have focused on improving the stability and recyclability of these catalytic systems. Immobilization strategies have been employed to enhance the stability of artificial metalloenzymes, with immobilized biocatalysts showing high stability at 40 degrees Celsius across a wide pH range of 4 to 8, and in the presence of organic cosolvents such as 20 percent acetonitrile. These improvements make the systems more practical for industrial applications and continuous processing [15] [16].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

5-tert-Butylpyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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